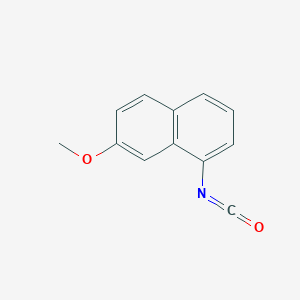

1-Isocyanato-7-methoxynaphthalene

Description

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-isocyanato-7-methoxynaphthalene |

InChI |

InChI=1S/C12H9NO2/c1-15-10-6-5-9-3-2-4-12(13-8-14)11(9)7-10/h2-7H,1H3 |

InChI Key |

FSCVXTNYCWQDTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N=C=O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Isocyanato-7-methoxynaphthalene

- CAS Number : 185214-58-8

- Molecular Formula: C₁₁H₇NO₂ (inferred from structural analogs)

- Structure : A naphthalene backbone substituted with an isocyanate (-NCO) group at position 1 and a methoxy (-OCH₃) group at position 5.

Key Characteristics :

- The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in polymer synthesis (e.g., polyurethanes) .

- Limited direct data on its physical properties (e.g., melting point, solubility) are available, but structural analogs suggest moderate stability under anhydrous conditions .

Functional Group and Reactivity Comparison

Key Observations:

- Steric Effects : Substituents at position 7 (methoxy) may impose steric hindrance, slowing reactions at the -NCO group compared to unsubstituted naphthalene isocyanates .

- Solid-State Behavior: Unlike hydroxylated analogs (e.g., 2-hydroxy-7-methoxynaphthalene derivatives), the target compound lacks H-bond donors, reducing crystalline order .

Structural and Positional Isomers

Key Observations:

- Aromatic vs. Aliphatic : Aromatic isocyanates (e.g., this compound) exhibit greater thermal stability but lower solubility than aliphatic analogs .

- Substituent Position : Methoxy at position 7 (vs. 1 or 2) may influence regioselectivity in further functionalization reactions .

Toxicity and Handling

- This compound: No direct toxicity data, but isocyanates generally pose respiratory and dermal hazards .

- 1-Methoxynaphthalene : Classified as low toxicity; primary hazard is environmental persistence .

- Hexamethylene diisocyanate : Highly toxic; regulated under occupational exposure limits (e.g., OSHA PEL: 0.005 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.